molecular formula C16H12N4O4 B2854607 2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide CAS No. 896353-34-7

2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B2854607
CAS No.: 896353-34-7
M. Wt: 324.296
InChI Key: XWLSOOABCCZCOU-UHFFFAOYSA-N
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Description

2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a phthalazinone moiety, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

    Condensation: The phthalazinone ring can undergo condensation reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are used.

    Condensation: Acidic or basic catalysts are employed depending on the specific reaction.

Major Products

Scientific Research Applications

2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase (PARP).

    Biology: Investigated for its potential anticancer properties due to its ability to inhibit PARP, an enzyme involved in DNA repair.

    Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents.

    Industry: Utilized in the design of isocorydine derivatives with anticancer effects

Mechanism of Action

The mechanism of action of 2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide primarily involves the inhibition of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in cancer cells. This mechanism makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
  • 2-cyano-N-(2-nitrophenyl)acetamide
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide stands out due to its specific inhibition of PARP, making it a valuable compound in cancer research. Its unique structure allows for targeted interactions with the enzyme, providing a basis for the development of new therapeutic agents .

Properties

IUPAC Name

2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c21-15(12-7-3-4-8-14(12)20(23)24)17-9-13-10-5-1-2-6-11(10)16(22)19-18-13/h1-8H,9H2,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLSOOABCCZCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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